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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Allylmethylamine and two of its
derivatives: Diallylmethylamine and N,N-Dimethylallylamine. The objective is to offer a clear,
data-driven analysis of how changes in the molecular structure, specifically the substitution at
the nitrogen atom, are reflected in their respective NMR, IR, and mass spectra. This
information is valuable for the identification, characterization, and quality control of these and
similar compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-Allylmethylamine,
Diallylmethylamine, and N,N-Dimethylallylamine.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8) ppm / .
Compound o ) Assignment
Multiplicity / (J in Hz)

N-Allylmethylamine ~5.8 (M) =CH-
~5.1 (m) =CH:

~3.2 (d, J=6.4) -CH2-N

~2.4 (s) N-CHs

~1.5 (br s) N-H

Diallylmethylamine ~5.8 (M) =CH-
~5.1 (m) =CH2

~3.1 (d, J=6.4) -CH2-N

~2.2 (s) N-CHs

N,N-Dimethylallylamine 5.83 (m) =CH-
5.12 (m) =CH:

2.91 (d, J=6.4) -CH2-N

2.22 (s) N-(CHs)2

Table 2: *C NMR Spectroscopic Data (CDCIs)
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Compound Chemical Shift (6) ppm Assignment
N-Allylmethylamine ~136 =CH-
~116 =CH:z

~54 -CH2-N

~36 N-CHs

Diallylmethylamine ~135 =CH-
~117 =CH:

~56 -CH2-N

~42 N-CHs

N,N-Dimethylallylamine 134.8 =CH-
116.6 =CH:z

61.5 -CH2-N

45.0 N-(CHs)2

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

Wavenumber (cm—?)

Assignment

N-Allylmethylamine

~3300 (weak, broad)

N-H stretch

~3080, 2970, 2850

C-H stretch (alkenyl & alkyl)

~1645 C=C stretch
~1450 C-H bend
~1120 C-N stretch

Diallylmethylamine

3080, 2975, 2850

C-H stretch (alkenyl & alkyl)

1644 C=C stretch
1450 C-H bend
1135 C-N stretch

N,N-Dimethylallylamine

3078, 2970, 2815, 2765

C-H stretch (alkenyl & alkyl)

1644 C=C stretch
1455 C-H bend
1150 C-N stretch

ble 4: El ization)

Compound Molecular lon (M*) m/z Key Fragment lons m/z
N-Allylmethylamine 71 56, 44, 41, 30
Diallylmethylamine 111 96, 84, 70, 57, 41
N,N-Dimethylallylamine 85 70, 58, 44, 42

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-

Allylmethylamine and its derivatives.
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General Spectroscopic Analysis Workflow

Sample Preparation

Compound Sample

Dissolve in CDCIs for NMR Prepare Neat Liquid Film for IR Inject into GC-MS

Spectroscopic/Analysis

1H and 13C NMR Spectroscopy Infrared Spectroscopy Mass Spectrometry (El)

Data Processing and Interpretation

Process NMR Data (FT, Phasing, Baseline Correction)| [Analyze IR Spectrum (Peak Picking) | |Analyze Mass Spectrum (Fragmentation Pattern)

—_— =

Structural Elucidation and Comparison

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

o Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.5 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard.

¢ IH NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16.

o Relaxation Delay: 1.0 s.

e 1BC NMR Parameters:

o

Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Spectral Width: -10 to 220 ppm.

[e]

Number of Scans: 1024.

[e]

Relaxation Delay: 2.0 s.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (6 0.00).

Infrared (IR) Spectroscopy

e Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.

o Sample Preparation: A single drop of the neat liquid sample was placed directly onto the ATR
crystal.

¢ Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16.
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» Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The spectrum was baseline-corrected.

Mass Spectrometry (MS)

 Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: The neat liquid sample was diluted in dichloromethane (1 mg/mL) and 1
uL was injected into the GC.

e GC Parameters:
o Injector Temperature: 250 °C.

o Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10
°C/min.

o Carrier Gas: Helium.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 30-300.
o lon Source Temperature: 230 °C.

o Data Processing: The mass spectrum corresponding to the chromatographic peak of the
analyte was extracted and analyzed for its molecular ion and fragmentation pattern.

Discussion of Spectroscopic Comparisons
'H NMR Spectra

The *H NMR spectra of all three compounds exhibit characteristic signals for the allyl group: a
multiplet around 5.8 ppm for the vinylic proton (-CH=), and another multiplet around 5.1 ppm for
the terminal vinylic protons (=CHz). The protons on the carbon adjacent to the nitrogen (-CHz-
N) appear as a doublet around 3.0-3.2 ppm.
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The key differentiator in the *H NMR spectra is the signal(s) for the N-alkyl group(s). N-
Allylmethylamine, being a secondary amine, shows a singlet for the N-methyl group at
approximately 2.4 ppm and a broad singlet for the N-H proton.[1] The presence of the N-H
peak is a distinguishing feature of primary and secondary amines. In Diallylmethylamine, the N-
methyl signal is shifted slightly upfield to around 2.2 ppm, and the N-H signal is absent as itis a
tertiary amine. For N,N-Dimethylallylamine, the two equivalent methyl groups on the nitrogen
appear as a singlet at approximately 2.22 ppm.[2]

3C NMR Spectra

The 13C NMR spectra provide a clear distinction between the three amines based on the
chemical shifts of the N-alkyl and N-allyl carbons. The allyl group carbons are consistently
observed around 135 ppm (=CH-) and 117 ppm (=CH2).

In N-Allylmethylamine, the N-methyl carbon appears at approximately 36 ppm, and the N-CH:
carbon of the allyl group is at about 54 ppm. Upon adding a second allyl group in
Diallylmethylamine, the N-methyl carbon shifts downfield to around 42 ppm, and the N-CH:2
carbons are observed at about 56 ppm. This downfield shift is attributed to the increased
substitution at the nitrogen. In N,N-Dimethylallylamine, the two N-methyl carbons are
equivalent and resonate at approximately 45.0 ppm, while the N-CHz carbon is further
deshielded and appears at 61.5 ppm, reflecting the electron-withdrawing effect of the two
methyl groups.

Infrared Spectra

The most significant difference in the IR spectra is the presence or absence of the N-H
stretching vibration.[3] N-Allylmethylamine, a secondary amine, displays a weak, broad
absorption band around 3300 cm™?, characteristic of an N-H stretch.[3] This band is absent in
the spectra of the tertiary amines, Diallylmethylamine and N,N-Dimethylallylamine.

All three compounds show characteristic C-H stretching vibrations for both alkenyl and alkyl
groups in the 3100-2800 cm~1 region, and a C=C stretching vibration for the allyl group around
1645 cm~1. The C-N stretching vibration is observed in the 1120-1150 cm~1 range for all three
compounds.

Mass Spectra
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The mass spectra of these amines are characterized by fragmentation patterns dominated by
cleavage alpha to the nitrogen atom.

For N-Allylmethylamine, the molecular ion (M*) is observed at m/z 71. The base peak is often
at m/z 44, resulting from the loss of the allyl radical. Another significant fragment at m/z 30
corresponds to the [CH2=NHCHSs]* ion.

In Diallylmethylamine, the molecular ion is at m/z 111. Alpha-cleavage leads to the loss of an
allyl radical, giving a prominent peak at m/z 70.

For N,N-Dimethylallylamine, the molecular ion appears at m/z 85.[4] The base peak is typically
at m/z 58, corresponding to the loss of an ethyl radical from the allyl group, or at m/z 44 from
the loss of the allyl group. The fragment at m/z 70 arises from the loss of a methyl radical.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive
information for the characterization and differentiation of N-Allylmethylamine and its
derivatives. 'H NMR is particularly useful for identifying the number and type of N-alkyl and N-
allyl groups. 3C NMR provides detailed information on the carbon skeleton and the electronic
environment of the nitrogen atom. IR spectroscopy is a simple and effective method to
distinguish between secondary and tertiary amines based on the presence or absence of the
N-H stretching vibration. Finally, mass spectrometry reveals the molecular weight and
characteristic fragmentation patterns that are indicative of the substitution at the nitrogen atom.
This guide serves as a valuable resource for researchers working with these and structurally
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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